![molecular formula C22H25N3O3 B2834545 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034387-82-9](/img/structure/B2834545.png)
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound plays a crucial role in the synthesis of heterocyclic compounds . A diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .
Key Chiral Precursors
The derivatives of this compound containing a rigid lactam ring structure are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances .
Preparation of Metal Complexes
The compound can be used to prepare metal complexes. For example, a series of metal [Cu(II), Co(II), Ni(II), Zn(II) and Cd(II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .
Drug Discovery
The pyrrolidine ring in the compound is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Functionalized Phosphonates
Functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been synthesized using this compound . The synthetic strategy involved the diastereospecific 1,3-dipolar cycloaddition of N -benzyl- C - (diethoxyphosphoryl)nitrone to cis -1,4-dihydroxybut-2-ene and dimethyl maleate, respectively .
Biological Studies
The compound and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20-7-4-10-25(20)19-13-17(14-23-16-19)15-24-21(27)22(8-11-28-12-9-22)18-5-2-1-3-6-18/h1-3,5-6,13-14,16H,4,7-12,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYJDGDNRHFBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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